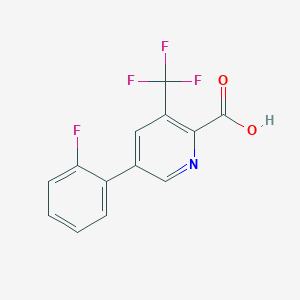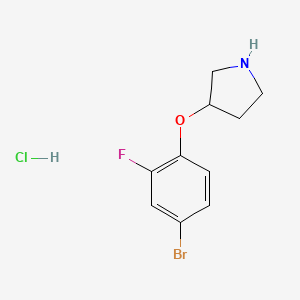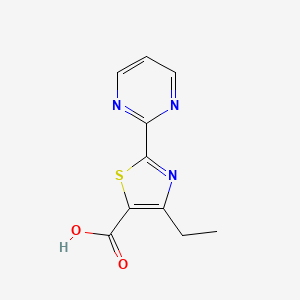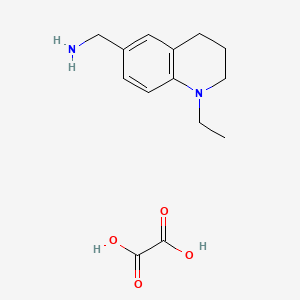
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Overview
Description
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation products: Quinoline derivatives.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of tetrahydroquinoline are explored for their pharmacological properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features.
Quinoline: An oxidized form with different chemical properties.
N-alkyl tetrahydroquinolines: Derivatives with varying alkyl groups.
Uniqueness
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt. This gives it distinct chemical and physical properties compared to other tetrahydroquinoline derivatives.
Properties
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;3-1(4)2(5)6/h5-6,8H,2-4,7,9,13H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGJXFFKDTVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




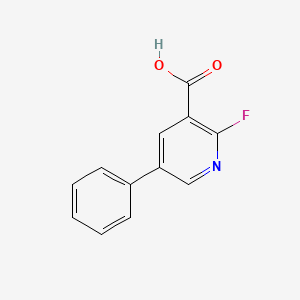
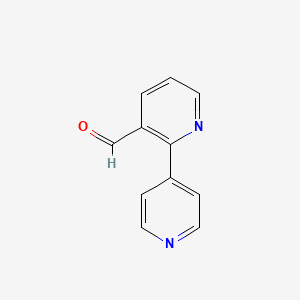


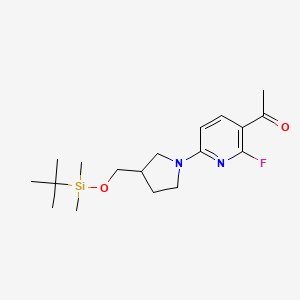

![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
